Methyl 3,3,3-trifluoropropanimidate hydrochloride
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Overview
Description
Methyl 3,3,3-trifluoropropanimidate hydrochloride is not directly discussed in the provided papers. However, the papers do provide insights into related fluorinated compounds which can be useful in understanding the broader context of trifluoromethylated chemicals. The first paper discusses Methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate, a trifluoromethylating agent that reacts with various organic halides to yield trifluoromethyl compounds . The second paper examines the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform, resulting in a complex mixture of fluorinated analogs of tris(pyrazol-1-yl)methane . These studies suggest that trifluoromethyl groups are versatile in organic synthesis and can lead to a variety of structurally diverse compounds.
Synthesis Analysis
The synthesis of related trifluoromethyl compounds involves the use of fluorosulfonylperfluoropentanoate as a trifluoromethylating agent . This compound is prepared from readily available precursors and reacts with different organic halides in the presence of copper(I) iodide to yield trifluoromethyl compounds. The reaction is versatile, allowing for the introduction of trifluoromethyl groups into various molecular frameworks. Similarly, the reaction of methyl-trifluoromethylpyrazole with chloroform also leads to the formation of fluorinated compounds, although the reaction results in a complex mixture . These synthesis methods highlight the reactivity of trifluoromethyl groups and their utility in creating fluorinated molecules.
Molecular Structure Analysis
The molecular structure of the compounds resulting from these reactions is determined using techniques such as X-ray diffraction (XRD) . The structure of isomeric substances produced in the reaction of methyl-trifluoromethylpyrazole with chloroform was confirmed by this method, showcasing the ability to elucidate complex molecular geometries. Although the exact structure of Methyl 3,3,3-trifluoropropanimidate hydrochloride is not provided, the use of XRD in these studies indicates that it is a reliable technique for analyzing the molecular structure of fluorinated compounds.
Chemical Reactions Analysis
The chemical reactions involving trifluoromethyl groups are diverse. In the first paper, the trifluoromethylating agent reacts with a variety of organic halides, including vinyl, benzyl allyl, phenyl iodides, bromides, and even aryl chlorides . This demonstrates the high reactivity and versatility of trifluoromethyl groups in chemical synthesis. The second paper's reaction leads to a complex mixture, indicating that reactions involving trifluoromethyl groups can be highly complex and yield multiple products . These reactions are important for the synthesis of fluorinated molecules, which are of interest in various fields, including pharmaceuticals and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds are not explicitly detailed in the provided papers. However, the synthesis and structural analysis of these compounds imply that they possess unique properties due to the presence of the trifluoromethyl group. This group is known to influence the chemical reactivity, stability, and physical properties of molecules, such as boiling points, solubility, and electronic characteristics. The studies suggest that trifluoromethyl groups can significantly alter the properties of organic molecules, making them valuable in different applications .
Scientific Research Applications
Synthesis and Structure-Activity Relationships
Methyl 3,3,3-trifluoropropanimidate hydrochloride is utilized in the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. For instance, it is involved in the preparation of nonsteroidal antiandrogens, showcasing its utility in developing treatments for androgen-responsive diseases (H. Tucker, J. W. Crook, G. Chesterson, 1988).
Analytical Chemistry Applications
This compound plays a crucial role in the routine analysis of bacterial whole-cell fatty acid methyl esters, including hydroxy acids, by improving the stability and reliability of analytical results (L. Miller, 1982).
Material Science and Ionic Liquids
In the field of materials science, it is employed in studies related to the solubility and diffusivity of hydrofluorocarbons in ionic liquids, contributing to the understanding of gaseous absorption and the development of green solvents (M. Shiflett, A. Yokozeki, 2006).
Environmental Science
Methyl 3,3,3-trifluoropropanimidate hydrochloride is also relevant in environmental science, particularly in studies focused on the degradation and environmental behavior of fumigants and pollutants. For example, its derivatives have been examined for their roles in the degradation of soil fumigants, highlighting its importance in assessing environmental impacts and degradation pathways (S. Yates, J. Gan, 1998).
Safety and Hazards
properties
IUPAC Name |
methyl 3,3,3-trifluoropropanimidate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO.ClH/c1-9-3(8)2-4(5,6)7;/h8H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHUBVQVIMUCBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3,3-trifluoropropanimidate hydrochloride |
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